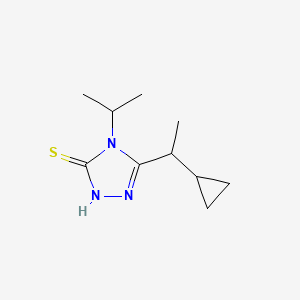
2-((1-(Chloromethyl)cyclobutyl)methyl)furan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-(Chloromethyl)cyclobutyl)methyl)furan is an organic compound with the molecular formula C10H13ClO and a molecular weight of 184.66 g/mol . This compound features a furan ring substituted with a chloromethylcyclobutyl group, making it a unique structure in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Chloromethyl)cyclobutyl)methyl)furan typically involves the reaction of furan with a chloromethylcyclobutyl precursor under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
2-((1-(Chloromethyl)cyclobutyl)methyl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atom in the chloromethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Methyl-substituted furan compounds.
Substitution: Compounds with different substituents replacing the chlorine atom.
科学研究应用
2-((1-(Chloromethyl)cyclobutyl)methyl)furan has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-((1-(Chloromethyl)cyclobutyl)methyl)furan involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, influencing their conformation and stability.
相似化合物的比较
Similar Compounds
2-((1-Methylcyclobutyl)methyl)furan: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-((1-(Bromomethyl)cyclobutyl)methyl)furan: Contains a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
2-((1-(Hydroxymethyl)cyclobutyl)methyl)furan: Features a hydroxyl group, making it more hydrophilic and potentially altering its biological interactions.
Uniqueness
2-((1-(Chloromethyl)cyclobutyl)methyl)furan is unique due to the presence of the chloromethyl group, which provides a versatile site for further chemical modifications. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals.
属性
分子式 |
C10H13ClO |
|---|---|
分子量 |
184.66 g/mol |
IUPAC 名称 |
2-[[1-(chloromethyl)cyclobutyl]methyl]furan |
InChI |
InChI=1S/C10H13ClO/c11-8-10(4-2-5-10)7-9-3-1-6-12-9/h1,3,6H,2,4-5,7-8H2 |
InChI 键 |
SALDISDLLIWTTD-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(CC2=CC=CO2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![({[3-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13167655.png)





![7,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B13167692.png)


![4-[Methyl(oxan-4-YL)amino]thiophene-2-carbaldehyde](/img/structure/B13167713.png)

